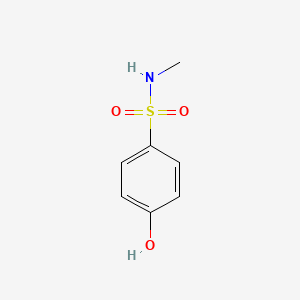

4-hydroxy-N-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-8-12(10,11)7-4-2-6(9)3-5-7/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPDIBUPEZIAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184786 | |

| Record name | 4-Hydroxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-61-0 | |

| Record name | 4-Hydroxy-N-methylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-N-METHYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A4V3504L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Hydroxy N Methylbenzenesulfonamide and Its Analogs

Established Reaction Pathways for Sulfonamide Formation

The formation of the sulfonamide S-N bond is the cornerstone of synthesizing this class of compounds. The most common methods involve the reaction of an amine with a sulfonyl-containing electrophile or, more recently, through metal-catalyzed coupling reactions.

The classical and most widely employed method for constructing sulfonamides is the nucleophilic substitution reaction between an amine and a sulfonyl chloride. youtube.com This reaction typically involves the amine acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, and displacing the chloride ion. The process often requires a base to neutralize the hydrochloric acid byproduct. youtube.com

For the synthesis of a 4-hydroxy-substituted benzenesulfonamide (B165840), the hydroxyl group on the sulfonyl chloride precursor is usually protected, for example, as a methoxy (B1213986) or acetoxy group, to prevent unwanted side reactions. The amine, in this case, methylamine, attacks the sulfonyl chloride to form the protected N-methylsulfonamide, which is then deprotected in a subsequent step. The sulfonamide moiety itself has been shown to be a stable group under a variety of reaction conditions. acs.org The reaction of sulfonyl chlorides with ammonia (B1221849) or its surrogates is a common method for preparing primary sulfonamides, which can then be further functionalized. acs.org

Modern synthetic chemistry has introduced powerful metal-catalyzed cross-coupling reactions for S-N bond formation, offering milder conditions and broader substrate scopes. These methods often avoid the need for pre-functionalized and sometimes unstable sulfonyl chlorides. nih.govacs.org

Copper-catalyzed N-arylation of sulfonamides with aryl halides is a prominent method. nih.gov Catalyst systems combining copper salts (e.g., CuI, Cu₂O) with specific ligands, such as oxalamides or 4-hydroxypicolinamides, have proven effective for coupling both primary and secondary sulfonamides with a wide range of (hetero)aryl bromides and chlorides. nih.gov Another approach involves the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate (DABSO), which generates an aryl ammonium (B1175870) sulfinate in situ. This intermediate can then be converted to the desired sulfonamide by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.org These catalytic methods are valued for their ability to tolerate various functional groups and for their application in late-stage functionalization. thieme-connect.comorganic-chemistry.org

| Catalyst System | Reactants | Reaction Type | Reference |

| Cu₂O / 4-hydroxypicolinamide | Primary sulfonamides + (Hetero)aryl chlorides | N-Arylation | nih.gov |

| Pd-catalyst / DABSO | Aryl iodides + Amines | Sulfonamide formation via sulfinate | organic-chemistry.org |

| Ni(cod)(DQ) | N-arylsulfonamides + Aryl bromides | C-N Cross-coupling | organic-chemistry.org |

| FeCl₃ | N-benzylic sulfonamides + Alkynes | Cleavage of C-N bond | nih.gov |

Regioselective Synthesis Strategies for the 4-Hydroxy Moiety

Achieving the correct placement of the hydroxyl group at the para-position (position 4) of the benzene (B151609) ring is critical. Regiocontrol is almost exclusively achieved by using a starting material where the 4-position is already functionalized with a group that is either a hydroxyl group precursor or can direct electrophilic substitution to the correct position.

A prevalent strategy involves starting with a phenol (B47542) derivative where the hydroxyl group is protected. For instance, 4-methoxybenzenesulfonyl chloride is a common starting material. The synthesis proceeds by forming the sulfonamide, followed by the cleavage of the methyl ether to reveal the free hydroxyl group. A reported method for a similar compound, 4-hydroxy-N,N-dimethylbenzenesulfonamide, involves the demethylation of the corresponding 4-methoxy derivative using aluminum chloride in benzene. prepchem.com This electrophilic cleavage is a robust and effective method for deprotection. Other starting materials could include 4-aminobenzenesulfonamide derivatives, where the amino group can be converted to a hydroxyl group via a diazonium salt intermediate.

N-Alkylation and N-Acylation Approaches for Methylation and Related Modifications

Modification of the sulfonamide nitrogen atom through alkylation or acylation is a key step in producing 4-hydroxy-N-methylbenzenesulfonamide and its N-acyl analogs.

The introduction of a methyl group onto the sulfonamide nitrogen can be accomplished using various methylating agents. The choice of reagent often depends on the substrate's complexity and the desired reaction conditions.

One approach utilizes N,N-dimethylformamide dimethylacetal (DMF-DMA) as a methylating agent. thieme-connect.com This method is advantageous because DMF-DMA can generate its own methoxide (B1231860) base, and the byproducts are volatile and easily removed. thieme-connect.com Another mild and efficient method employs trimethyl phosphate (B84403) (TMP) in combination with calcium hydroxide, which can methylate a range of N-nucleophiles, including sulfonamides. organic-chemistry.org For late-stage functionalization, nickel-catalyzed N-methylation using DTBP (di-tert-butyl peroxide) as a methyl source has been developed. researchgate.net Furthermore, a highly selective method for the monomethylation of amides and related structures uses quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe₃NI) under mildly basic conditions, which is noted for its high functional group tolerance and excellent monoselectivity for amides. acs.orgnih.gov

| Methylating Agent | Catalyst / Base | Key Features | Reference |

| DMF-DMA | Self-generated methoxide | Volatile byproducts, mild conditions | thieme-connect.com |

| Methanol | [(p-cymene)Ru(2,2'-bpyO)(H₂O)] / Carbonate | Tolerates sensitive functional groups | organic-chemistry.org |

| Trimethyl phosphate (TMP) | Ca(OH)₂ | Mild and efficient for various nucleophiles | organic-chemistry.org |

| Phenyl trimethylammonium iodide | KOH | Excellent monoselectivity, safe, solid reagent | acs.orgnih.gov |

| Di-tert-butyl peroxide (DTBP) | Nickel catalyst | Suitable for late-stage methylation | researchgate.net |

The synthesis of N-acetyl analogs, such as N-acetyl-4-hydroxybenzenesulfonamide, relies on the N-acylation of the corresponding primary sulfonamide. The N-acylsulfonamide moiety is a significant structural feature in many biologically active molecules. dergipark.org.tr

Acylation is commonly performed by reacting the sulfonamide with an acylating agent like an acyl chloride or a carboxylic anhydride (B1165640). orientjchem.orgresearchgate.net These reactions can be promoted under either basic or acidic conditions. Lewis acids such as copper(II) triflate (Cu(OTf)₂), bismuth(III) chloride (BiCl₃), or scandium(III) triflate (Sc(OTf)₃) are effective catalysts for the acylation of sulfonamides with anhydrides or acyl chlorides, tolerating a variety of functional groups and providing products in good to excellent yields. researchgate.nettandfonline.com An environmentally friendly approach involves the use of ultrasound irradiation to facilitate the acylation with acetic anhydride. orientjchem.org A straightforward synthesis of N-acetyl-4-methyl-benzenesulfonamide has been reported from the reaction of Chloramine-T (Sodium N-chloro-p-toluenesulfonamide) with excess acetyl chloride. dergipark.org.trdergipark.org.tr

Derivatization at the 4-O-Position

The phenolic hydroxyl group in this compound is a key site for structural modification, allowing for the synthesis of a diverse range of analogs through O-substitution. These derivatization reactions, primarily O-alkylation and O-acylation, enable fine-tuning of the molecule's physicochemical properties.

The fundamental mechanism for derivatization at the 4-O-position involves the deprotonation of the phenolic hydroxyl group to form a highly nucleophilic phenoxide anion. The acidity of this proton allows for the use of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to facilitate the formation of this intermediate. researchgate.netnih.gov

Once formed, the phenoxide ion acts as a potent nucleophile, readily attacking electrophilic species. The subsequent reaction pathway depends on the nature of the electrophile:

For O-Alkylation: The phenoxide attacks an alkyl halide (e.g., R-Br, R-I) in a bimolecular nucleophilic substitution (S_N2) reaction, displacing the halide and forming an ether linkage.

For O-Acylation: The phenoxide attacks an acyl halide or anhydride in a nucleophilic acyl substitution reaction. This proceeds via a tetrahedral intermediate which then collapses, eliminating the leaving group (e.g., chloride) to form an ester. researchgate.net

In some cases, the choice of solvent and base can be critical for directing the reaction selectively to the oxygen atom, as competing N-alkylation or N-acylation can be a potential side reaction. However, for phenolic compounds like this compound, O-substitution is generally favored under basic conditions. nih.gov

The synthesis of O-substituted derivatives is a practical strategy for creating analogs of sulfonamides. Research has demonstrated the successful synthesis of such compounds by treating the parent hydroxyphenyl sulfonamide with various electrophiles. researchgate.net

A notable example is the O-acylation of a related compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, which was treated with benzoyl chloride in the presence of sodium hydride to yield the corresponding N-(4-benzoyloxyphenyl) derivative. researchgate.net This method highlights a standard and effective approach to O-acylation.

While direct O-alkylation examples for this compound are less specifically detailed in the literature, the general methodology is well-established. It involves reacting the parent compound with an alkylating agent, such as an alkyl or benzyl (B1604629) halide, under basic conditions. The reaction conditions can be optimized to ensure high yields and selectivity for the O-alkylated product. nih.gov

Table 1: Example of O-Acylation of a Hydroxyphenyl Sulfonamide Analog

| Parent Compound | Electrophile | Product | Reference |

|---|---|---|---|

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Benzoyl chloride | N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry is paramount in modern synthetic chemistry to minimize environmental impact. For sulfonamides, this involves developing processes that use safer solvents, reduce waste, and improve energy efficiency.

A significant advancement in green synthesis is the replacement of volatile and toxic organic solvents with water. An environmentally benign method for synthesizing sulfonamides has been developed that proceeds in an aqueous medium. rsc.org This approach uses equimolar amounts of the amine and arylsulfonyl chloride, eliminating the need for organic bases. The product is conveniently isolated by simple filtration after acidification, resulting in excellent yields and purity without requiring further purification. rsc.org

Another innovative aqueous-phase method involves the iodine-mediated reaction of sodium sulfinates with amines at room temperature. rsc.orgrsc.org This process is not only convenient and environmentally friendly due to the use of water as the solvent, but it also simplifies the purification of the final sulfonamide products. rsc.orgrsc.org Furthermore, the use of ultrasound irradiation has been shown to promote the synthesis of sulfonamide derivatives in water, often shortening reaction times from hours to minutes and proceeding without the need for catalysts or acids. mdpi.com

Catalysis offers a powerful tool for enhancing the efficiency and sustainability of chemical reactions. In the context of sulfonamide synthesis, several catalytic systems have been developed that align with green chemistry principles.

The iodine-mediated synthesis in water is a prime example of a more efficient process, where iodine facilitates the reaction between sodium sulfinates and amines under mild, room-temperature conditions. rsc.org A proposed mechanism suggests that iodine reacts with the sodium sulfinate to form a sulfonyl iodide intermediate, which then proceeds through a radical pathway to form the sulfonamide. rsc.org

For enhancing reaction efficiency, heterogeneous catalysts are particularly attractive due to their ease of separation and potential for reuse. The use of a natural Natrolite nanozeolite as a reusable catalyst for the N-sulfonylation of amines under ultrasound irradiation represents a significant green approach. researchgate.net This method features a green solvent, mild conditions, high yields, and short reaction times. researchgate.net Another advanced catalytic strategy is the "borrowing hydrogen" approach, which uses earth-abundant metal catalysts like manganese to facilitate the N-alkylation of sulfonamides using alcohols as the alkylating agents. researchgate.net This process is highly atom-economical, generating water as the sole byproduct. researchgate.net

Table 2: Green Catalytic/Mediated Methods for Sulfonamide Synthesis

| Method | Catalyst/Mediator | Solvent | Key Advantages | References |

|---|---|---|---|---|

| Iodine-Mediated Synthesis | Iodine (I₂) | Water | Room temperature, convenient, environmentally friendly | rsc.org, rsc.org |

| Ultrasound-Promoted Synthesis | Natural Natrolite Nanozeolite | Not specified | Reusable catalyst, short reaction time, high purity | researchgate.net |

| Borrowing Hydrogen | Manganese (Mn) Pincer Complex | Xylenes | Uses alcohols as alkylating agents, water is the only byproduct, atom-economical | researchgate.net |

Comprehensive Spectroscopic and Crystallographic Elucidation of 4 Hydroxy N Methylbenzenesulfonamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-hydroxy-N-methylbenzenesulfonamide, a complete NMR analysis involves one-dimensional (¹H and ¹³C) and two-dimensional techniques to assign every proton and carbon signal.

Due to the limited availability of published experimental spectra for this compound, the following data is based on high-quality computational predictions, which provide a reliable and scientifically sound basis for structural elucidation.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two benzene (B151609) rings will appear as complex multiplets due to spin-spin coupling. The N-methyl protons will present as a singlet, and the hydroxyl proton will also be a singlet, though its chemical shift can be highly variable depending on the solvent and concentration.

The aromatic region would show two distinct sets of signals for the two rings. The protons on the 4-hydroxyphenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene ring. Similarly, the protons on the benzenesulfonamide (B165840) ring will also likely appear as a set of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H (aromatic, ortho to -OH) | 6.80 - 6.90 | Doublet | 2H |

| H (aromatic, meta to -OH) | 7.05 - 7.15 | Doublet | 2H |

| H (aromatic, ortho to -SO₂-) | 7.70 - 7.80 | Doublet | 2H |

| H (aromatic, meta to -SO₂-) | 7.50 - 7.60 | Multiplet | 3H |

| N-CH₃ | 3.20 - 3.30 | Singlet | 3H |

| O-H | 9.00 - 10.00 | Singlet | 1H |

Note: The chemical shifts are predicted and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, this includes the carbons of the two aromatic rings and the N-methyl carbon. The carbon attached to the hydroxyl group is expected to have a significant downfield shift due to the electronegativity of the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C (ipso, attached to -OH) | 155.0 - 157.0 |

| C (aromatic, ortho to -OH) | 115.0 - 117.0 |

| C (aromatic, meta to -OH) | 128.0 - 130.0 |

| C (ipso, attached to -N) | 130.0 - 132.0 |

| C (ipso, attached to -SO₂-) | 140.0 - 142.0 |

| C (aromatic, ortho to -SO₂-) | 127.0 - 129.0 |

| C (aromatic, meta to -SO₂-) | 129.0 - 131.0 |

| C (aromatic, para to -SO₂-) | 132.0 - 134.0 |

| N-CH₃ | 37.0 - 39.0 |

Note: The chemical shifts are predicted and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are spin-coupled. For this compound, COSY would be instrumental in confirming the coupling between the ortho and meta protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of the N-methyl proton to the N-methyl carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups. The presence of a broad O-H stretching band for the phenolic hydroxyl group is a key feature. The N-H stretching vibration is absent due to the N-methyl substitution. The sulfonamide group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (N-CH₃) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Sulfonyl S=O | Asymmetric Stretching | 1330 - 1370 |

| Sulfonyl S=O | Symmetric Stretching | 1140 - 1180 |

| C-N | Stretching | 1200 - 1350 |

| S-N | Stretching | 875 - 935 |

| C-O | Stretching | 1180 - 1260 |

Raman Spectroscopy Applications

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be useful for observing the symmetric vibrations of the aromatic rings and the S=O bond. The aromatic ring breathing modes typically give rise to strong Raman signals.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic Ring | Breathing Modes | 990 - 1010, 1580 - 1620 |

| Sulfonyl S=O | Symmetric Stretching | 1140 - 1180 |

| C-S | Stretching | 650 - 750 |

High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EI-MS)

High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EI-MS) are powerful tools for determining the precise molecular weight and structural features of organic compounds through fragmentation analysis.

Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry provides the exact mass of a molecule, allowing for the unequivocal determination of its elemental formula. For this compound, the monoisotopic mass has been calculated as 187.030314 atomic mass units (amu). nih.govepa.govuni.lu This high-precision measurement is critical for distinguishing it from other compounds with the same nominal mass.

Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to a high-energy electron beam, causing ionization and subsequent fragmentation. The resulting fragmentation pattern offers a virtual fingerprint of the molecule's structure. The analysis of related sulfonamides reveals common fragmentation pathways that are applicable to this compound. nih.govnist.gov

A primary fragmentation event for aromatic sulfonamides is the cleavage of the S-N bond and the S-C (aryl) bond. researchgate.net A significant fragmentation pathway observed for many arylsulfonamides is the elimination of sulfur dioxide (SO₂), corresponding to a mass loss of 64 amu. nih.gov This rearrangement is often promoted by substituents on the aromatic ring. nih.gov

Other expected fragments for this compound would arise from cleavages yielding key structural components. The major fragmentation peaks for similar compounds often result from the cleavage of bonds adjacent to the sulfonyl group. libretexts.org For instance, the spectrum would likely show peaks corresponding to the hydroxyphenyl moiety and the methylsulfamoyl group.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 187 | Molecular Ion [M]⁺ | [C₇H₉NO₃S]⁺ |

| 123 | [M - SO₂]⁺ | [C₇H₉NO]⁺ |

| 108 | [M - SO₂ - CH₃]⁺ | [C₆H₆NO]⁺ |

| 93 | [HOC₆H₄]⁺ | [C₆H₅O]⁺ |

This table is based on general fragmentation patterns of aromatic sulfonamides and data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the nature of its chromophores.

Chromophore Analysis and Absorption Characteristics

The primary chromophore in this compound is the substituted benzene ring. The presence of the hydroxyl (-OH) group, an auxochrome, and the N-methylsulfamoyl (-SO₂NHCH₃) group influences the energy of the electronic transitions within the benzene ring. These transitions are typically of the π → π* type.

Studies on related compounds, such as 4-methylbenzenesulfonamide, show characteristic UV absorption bands. nist.gov The introduction of a hydroxyl group in the para position is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to its electron-donating resonance effect, which extends the conjugation of the π-system. The absorption characteristics are also sensitive to the pH of the solution, as the deprotonation of the phenolic hydroxyl group to a phenolate (B1203915) ion significantly alters the electronic properties of the chromophore, typically resulting in a further red shift. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Type of Transition |

|---|---|---|

| Ethanol/Methanol | ~260-280 | π → π* |

This table contains predicted values based on the known effects of substituents on the UV-Vis spectra of benzene derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions that dictate the solid-state architecture.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing

While a specific single-crystal X-ray diffraction study for this compound is not detailed in the provided results, extensive data on closely related N-substituted 4-methylbenzenesulfonamides allows for a robust prediction of its solid-state structure. nih.govnih.govnsf.gov

The geometry around the sulfur atom in the sulfonamide group is expected to be a slightly distorted tetrahedron. nih.gov The S=O bond lengths typically range from 1.42 Å to 1.44 Å, while the S-N and S-C bond lengths are approximately 1.61-1.62 Å and 1.76-1.77 Å, respectively. nih.govnsf.gov A key conformational feature is the torsion angle describing the orientation of the groups attached to the S-N bond. In many related structures, the aryl group on the sulfur and the substituent on the nitrogen adopt a gauche orientation relative to each other. nih.govnsf.gov

The crystal packing is likely to be dominated by a network of intermolecular interactions, leading to the formation of well-defined supramolecular structures such as ribbons or sheets. nih.govnih.govnsf.gov

Table 3: Typical Crystallographic Parameters for Aryl Sulfonamides

| Parameter | Typical Value Range | Reference |

|---|---|---|

| S=O Bond Length | 1.42 - 1.44 Å | nsf.gov, nih.gov |

| S-N Bond Length | 1.61 - 1.62 Å | nsf.gov, nih.gov |

| S-C Bond Length | 1.76 - 1.77 Å | nsf.gov, nsf.gov |

Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

The solid-state structure of this compound will be significantly influenced by hydrogen bonding. The molecule contains two hydrogen bond donors (the phenolic O-H and the sulfonamide N-H) and multiple acceptors (the two sulfonyl oxygens and the phenolic oxygen). This facilitates the formation of a robust and intricate three-dimensional network. nih.govnih.gov

The most prominent interaction is expected to be the N-H···O hydrogen bond, where the sulfonamide N-H group donates a hydrogen to a sulfonyl oxygen atom of an adjacent molecule. nih.govnih.govnsf.gov This interaction is a classic feature of sulfonamide crystal structures, often leading to the formation of centrosymmetric dimers or extended chains. nsf.gov Additionally, the phenolic O-H group can participate in strong O-H···O hydrogen bonds, either with a sulfonyl oxygen or the phenolic oxygen of a neighboring molecule.

Weaker interactions, such as C-H···O and C-H···π interactions, are also expected to play a crucial role in stabilizing the crystal packing. nih.govnsf.gov C-H···π interactions involve a C-H bond (often from the methyl group or the aromatic ring) interacting with the π-electron cloud of an adjacent aromatic ring. nih.gov These varied interactions collectively direct the assembly of the molecules into a stable, three-dimensional lattice. nih.govnih.gov

Table 4: Common Intermolecular Interactions in Sulfonamide Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (D···A) |

|---|---|---|---|

| Hydrogen Bond | N-H | O=S | 2.9 - 3.0 Å |

| Hydrogen Bond | O-H | O=S or O-H | 2.7 - 2.9 Å |

Data derived from crystallographic studies of related sulfonamides. nih.govnih.gov

Theoretical and Computational Chemistry of 4 Hydroxy N Methylbenzenesulfonamide

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 4-hydroxy-N-methylbenzenesulfonamide, DFT calculations, often employing basis sets like 6-31G* or 6-311++G(d,p) and functionals like B3LYP, provide a detailed picture of its ground state properties. nih.govnih.govresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the configuration with the lowest potential energy. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral (torsional) angles between its constituent atoms.

Conformational analysis, often performed through potential energy surface (PES) scans, explores the energy changes associated with rotations around single bonds, such as the C-S and S-N bonds. researchgate.net This helps identify the most stable conformer and the energy barriers between different rotational states. The optimized geometric parameters for similar sulfonamide derivatives have been found to be in good agreement with experimental data from X-ray diffraction. orientjchem.orgnih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.

The theoretical vibrational spectra are invaluable for interpreting experimental data. Each calculated frequency can be assigned to a specific type of vibration, such as stretching, bending, or scissoring of bonds (e.g., N-H stretch, S=O asymmetric stretch, C-C ring stretch), through a Potential Energy Distribution (PED) analysis. researchgate.netresearchgate.net For sulfonamides, characteristic vibrations include the symmetric and asymmetric stretching of the SO2 group, typically found in the ranges of 1100-1200 cm⁻¹ and 1300-1400 cm⁻¹, respectively, and the N-S stretching mode around 900 cm⁻¹. researchgate.net A comparison between calculated and experimental frequencies allows for the validation of the computational method used. nih.gov

Quantum Chemical Parameters (e.g., Dipole Moment, Polarizability)

DFT calculations also yield several key quantum chemical parameters that describe the electronic nature of the molecule.

Polarizability (α): Polarizability describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. It is related to the molecule's "softness" and its propensity to engage in intermolecular interactions.

These parameters are crucial for understanding the molecule's non-linear optical (NLO) properties and intermolecular forces. researchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vsu.ruyoutube.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO are the key orbitals involved in chemical reactions.

HOMO: The highest energy orbital containing electrons. It acts as an electron donor, and its energy level is related to the ionization potential. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The lowest energy orbital that is empty. It acts as an electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy signifies a greater ability to accept electrons.

For aromatic sulfonamides, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed across the sulfonamide group. The precise energies of these orbitals for this compound would be determined through DFT calculations. researchgate.net

Energy Gap and Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Large Energy Gap: A molecule with a large ΔE is generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO. Such molecules are considered "hard."

Small Energy Gap: A small ΔE indicates that the molecule is more easily polarizable and more reactive. researchgate.net It is considered "soft" and is more likely to participate in chemical reactions and charge transfer processes. nih.govtandfonline.com

The energy gap is a fundamental parameter used to calculate other global reactivity descriptors, such as chemical potential, hardness, and softness, which collectively predict the molecule's behavior in chemical reactions. orientjchem.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution and highlighting regions that are prone to electrophilic and nucleophilic attack.

The MEP surface of a molecule like this compound would be characterized by distinct regions of varying electrostatic potential. Typically, these are color-coded for intuitive understanding:

Negative Regions (Red to Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In the case of this compound, the oxygen atoms of the sulfonyl group (-SO₂) and the hydroxyl group (-OH) would exhibit strong negative potentials. These regions are indicative of lone pair electrons and are prime sites for interactions with electrophiles or hydrogen bond donors.

Positive Regions (Blue): These areas represent electron-deficient regions and are targets for nucleophilic attack. The hydrogen atoms, particularly the one attached to the nitrogen of the sulfonamide group (N-H) and the hydrogen of the hydroxyl group (O-H), would display positive electrostatic potentials. These sites are crucial for forming hydrogen bonds with acceptor atoms.

Neutral Regions (Green): These parts of the molecule have a near-zero potential and are generally less reactive. The benzene (B151609) ring, while having a π-system, may present as a relatively neutral region, though the substituents will influence its electron density.

For instance, in a study of a related compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, MEP analysis revealed the negative potential to be localized over the nitro group and sulfonyl oxygen atoms, while the positive potential was found around the amine N-H group nih.gov. This distribution is critical in understanding how the molecule interacts with its environment.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly effective for quantifying intermolecular and intramolecular interactions.

NBO analysis can elucidate the stability of a molecule arising from hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The energy of these interactions, denoted as E(2), quantifies the strength of the charge transfer.

For a molecule like this compound, significant NBO interactions would be expected between:

The lone pairs of the oxygen and nitrogen atoms (donors) and the antibonding orbitals of adjacent sigma bonds (acceptors).

The π orbitals of the benzene ring and the antibonding orbitals of the substituents.

In a study of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, NBO analysis was used to investigate the charge transfer and conjugative interactions within the molecule researchgate.net. The stability of the molecule was attributed to significant delocalization energies arising from these interactions. A similar analysis for this compound would provide quantitative insights into its electronic stability and the nature of its intramolecular bonding.

Table 1: Illustrative NBO Analysis for a Related Sulfonamide Compound (Data based on a representative sulfonamide derivative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) on Sulfonyl | σ* (S-N) | 5.2 |

| LP (N) | σ* (S-C) | 3.8 |

| π (Benzene Ring) | π* (C=C) | 20.5 |

| LP (O) on Hydroxyl | σ* (C-O) | 4.1 |

This table is for illustrative purposes and the values are representative of typical sulfonamides.

Molecular Docking Simulations for Interaction Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a powerful tool for understanding the mechanisms of drug action and for designing new therapeutic agents.

In the context of this compound, molecular docking could be used to predict its binding mode within the active site of a target enzyme. For example, many sulfonamide derivatives are known inhibitors of carbonic anhydrase. A docking simulation would place the this compound molecule into the enzyme's active site and calculate the most stable binding pose.

Molecular docking provides quantitative data on the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol). A more negative value indicates a stronger and more favorable interaction. By analyzing the docking results, researchers can gain insights into the specificity of the interaction.

For this compound, the key interactions contributing to its binding affinity would be:

Hydrogen Bonds: The -OH and -NH groups are potential hydrogen bond donors, while the sulfonyl oxygens are acceptors.

Hydrophobic Interactions: The benzene ring and the methyl group can engage in hydrophobic interactions with nonpolar residues in the protein's active site.

Coordination Bonds: The sulfonamide group can form a coordination bond with a metal ion in the active site, such as the Zn²⁺ in carbonic anhydrase.

A study on benzenesulfonamide (B165840) derivatives targeting carbonic anhydrase II revealed docking scores in the range of -5.13 to -5.32 kcal/mol, with specific hydrogen bonding and hydrophobic interactions being key determinants of binding tandfonline.com.

Table 2: Predicted Binding Interactions for a Representative Sulfonamide Ligand (Based on docking studies of benzenesulfonamide derivatives with carbonic anhydrase)

| Interacting Residue (Protein) | Ligand Moiety | Interaction Type | Distance (Å) |

| His94 | Sulfonamide -NH₂ | Hydrogen Bond | 2.9 |

| Thr199 | Sulfonamide -SO₂ | Hydrogen Bond | 3.1 |

| Val121 | Benzene Ring | Hydrophobic | 3.5 |

| Leu198 | Methyl Group | Hydrophobic | 3.8 |

| Zn²⁺ | Sulfonamide -NH | Coordination | 2.2 |

This table is illustrative and presents typical interactions observed for sulfonamide inhibitors.

Solvent Effects on Spectroscopic and Electronic Properties via Continuum Models

The properties of a molecule can be significantly influenced by its solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effects of a solvent without explicitly representing every solvent molecule. researchgate.netrsc.orgyoutube.com These models treat the solvent as a continuous medium with a specific dielectric constant.

For this compound, a change in solvent polarity would be expected to affect its spectroscopic and electronic properties. For example, the UV-Vis absorption spectrum, which is governed by electronic transitions between molecular orbitals, would likely show a shift in the maximum absorption wavelength (λ_max) in different solvents.

In a polar solvent, the ground state of a polar molecule like this compound is stabilized. The effect on the excited state depends on its polarity relative to the ground state. If the excited state is more polar, a red shift (to longer wavelengths) in the absorption spectrum is typically observed. If the excited state is less polar, a blue shift (to shorter wavelengths) may occur.

Computational studies on other hydroxy-substituted aromatic compounds have shown that the use of continuum models can accurately predict these solvatochromic shifts researchgate.net. For this compound, a PCM calculation could predict the λ_max in various solvents, providing valuable information for experimental studies.

Table 3: Predicted Solvent Effects on the Absorption Maximum (λ_max) of a Substituted Benzene Derivative (Illustrative data based on computational studies of similar compounds)

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |

| n-Hexane | 2.0 | 285 |

| Dichloromethane | 9.1 | 292 |

| Ethanol | 24.6 | 298 |

| Water | 80.1 | 305 |

This table demonstrates the typical trend of solvatochromic shifts with increasing solvent polarity.

Structure Reactivity Relationship Sar Studies and Chemical Transformations of Analogs

Impact of Substituent Modifications on Chemical Reactivity

Substituent modifications on the benzenesulfonamide (B165840) scaffold can significantly alter the chemical reactivity of the entire molecule. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, plays a crucial role in the reactivity of both the aromatic ring and the sulfonamide group. For instance, the presence of electron-withdrawing groups on the benzene (B151609) ring can increase the acidity of the N-H bond in related primary and secondary sulfonamides, making deprotonation and subsequent reactions at the nitrogen atom more facile. Conversely, electron-donating groups can increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution.

Exploration of Substitutions on the Benzenesulfonamide Moiety

Modifications on the benzenesulfonamide ring are a key strategy to fine-tune the chemical properties of these compounds.

The introduction of halogens (F, Cl, Br, I) and nitro groups (NO₂) onto the benzenesulfonamide ring has profound effects on the molecule's reactivity. Halogens are deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing. nih.gov The reactivity of the benzene ring towards electrophilic substitution decreases as the size of the halogen increases. nih.gov

The nitration of N-phenylbenzenesulfonamide, a close analog, can be achieved using reagents like copper(II) nitrate, demonstrating a practical method for introducing a nitro group. libretexts.org The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. libretexts.org The presence of a nitro group significantly withdraws electron density from the benzene ring, making further electrophilic substitution more difficult.

Table 1: Effects of Halogenation and Nitration on Benzenesulfonamide Reactivity

| Substitution | Effect on Ring Reactivity | Directing Effect |

|---|---|---|

| Halogenation | Deactivating | Ortho, Para |

Alkyl and alkoxy groups are generally considered activating groups in electrophilic aromatic substitution reactions. Alkyl groups, such as methyl and ethyl, are weakly activating and ortho-, para-directing due to their inductive electron-donating effect. Alkoxy groups, such as methoxy (B1213986) and ethoxy, are strongly activating and ortho-, para-directing due to their ability to donate electron density to the ring through resonance.

In the context of 4-hydroxy-N-methylbenzenesulfonamide analogs, the introduction of additional alkyl or alkoxy groups on the benzenesulfonamide ring would be expected to increase the ring's reactivity towards electrophiles. For example, a methoxy group positioned ortho or para to the sulfonamide group would enhance the electron density of the ring, facilitating reactions such as halogenation or nitration at other positions.

Structural Changes at the N-Methyl Position and Their Influence on Properties

The N-methyl group in this compound can be replaced with other alkyl groups through various synthetic methods. The N-alkylation of sulfonamides can be achieved using alcohols as alkylating agents in the presence of catalysts. acs.orgresearchgate.net This "borrowing hydrogen" or "hydrogen auto-transfer" methodology involves the oxidation of the alcohol to an aldehyde, condensation with the sulfonamide to form an N-sulfonylimine, and subsequent reduction to the N-alkylated sulfonamide. researchgate.net

The nature of the N-alkyl substituent can influence the steric and electronic properties of the sulfonamide nitrogen. Increasing the steric bulk of the N-alkyl group (e.g., from methyl to ethyl or isopropyl) can hinder reactions involving the nitrogen atom or the adjacent sulfonyl group. Electronically, the alkyl group has a modest electron-donating effect.

Table 2: Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols

| Catalyst System | Alcohol Type | Reference |

|---|---|---|

| Manganese-based PNP pincer complex | Benzylic and primary aliphatic | researchgate.net |

The reactivity of N-alkylated sulfonamides can also be influenced by the substituents on the aromatic ring. For example, p-toluenesulfonamides have been shown to be less reactive in certain N-alkylation reactions compared to methanesulfonamides and benzylsulfonamides. dnu.dp.ua

Reactivity of the Hydroxyl Group in Derivatives

The phenolic hydroxyl group in this compound and its derivatives is a key site for chemical transformations.

The hydroxyl group can readily undergo esterification and etherification reactions, which are common transformations for phenols.

Esterification: The hydroxyl group can be converted to an ester by reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. For example, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester.

Etherification: The hydroxyl group can be converted to an ether through the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base, such as sodium hydride or potassium carbonate, to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.

The reactivity of the hydroxyl group in these reactions can be influenced by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups on the ring can increase the acidity of the phenolic proton, facilitating its removal by a base.

Role of the Hydroxyl Group in Electron Distribution and Reactivity

The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating effect increases the electron density of the aromatic system, particularly at the ortho and para positions relative to the hydroxyl group. This heightened electron density makes the ring more susceptible to electrophilic aromatic substitution reactions.

Furthermore, the hydroxyl group itself is a reactive site. The hydrogen atom is weakly acidic, allowing the formation of a phenoxide ion under basic conditions. This phenoxide is an even more potent electron-donor and a strong nucleophile. This reactivity is demonstrated in the synthesis of O-substituted derivatives. For instance, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, a closely related analog, reacts with various electrophiles in the presence of a base like sodium hydride to yield 4-O-substituted sulfonamides. researchgate.net This reaction underscores the nucleophilic character of the oxygen atom after deprotonation.

The interplay between the electron-donating hydroxyl group and the electron-withdrawing sulfonamide group establishes a distinct electronic profile that governs the molecule's chemical behavior and interactions.

Cyclization Reactions and Formation of Heterocyclic Derivatives

The chemical architecture of this compound and its analogs, featuring a nucleophilic hydroxyl group and other reactive sites, provides a versatile platform for the synthesis of various heterocyclic derivatives through cyclization reactions. These reactions are fundamental in medicinal chemistry for creating novel molecular scaffolds.

Research has demonstrated that related structures, such as 3-amino-4-hydroxybenzenesulfonamide (B74053), can undergo cyclization to produce a variety of heterocyclic systems. nih.gov For example, condensation with appropriate reagents can lead to the formation of imidazole (B134444) derivatives. nih.gov In one pathway, cyclization of an intermediate with carbamide in acetic acid yields imidazol-2-one structures. nih.gov Another synthetic route involves reacting 3-amino-4-hydroxybenzenesulfonamide with itaconic acid to form a carboxylic acid, which is then transformed into a series of 5-oxopyrrolidine derivatives. nih.gov

Moreover, the strategic placement of a hydroxyl group ortho to an enaminone functionality enables fluorinative cyclizations to produce chromanones, a class of oxygen-containing heterocycles. rsc.org While not directly involving the title compound, this illustrates a powerful strategy where the hydroxyl group acts as an intramolecular nucleophile.

Other complex heterocyclic systems can also be constructed. For instance, derivatives of N-(4-acetylphenyl)-4-methylbenzenesulfonamide have been used in multi-component reactions to synthesize substituted pyridines. nih.gov Similarly, other research has shown that chalcones derived from hydroxy-quinoline carbaldehydes can be cyclized to form pyrazoloquinolinol derivatives. researchgate.net These examples highlight the broad potential of using the hydroxyl group and other functionalities in benzenesulfonamide analogs to construct diverse and complex heterocyclic molecules.

Table 1: Examples of Heterocyclic Derivatives from Analogs

| Starting Material Analog | Reagents | Heterocyclic Product |

|---|---|---|

| 3-Amino-4-hydroxybenzenesulfonamide | Itaconic Acid | 1-(2-hydroxy-5-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid nih.gov |

| 3-Amino-4-hydroxybenzenesulfonamide intermediate | Carbamide, Acetic Acid | Imidazol-2-one derivative nih.gov |

| o-Hydroxyarylenaminone | N-Fluorobenzenesulfonimide (NFSI), H₂O | 2-Hydroxyl chromanone rsc.org |

| N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | Aldehyde, Malononitrile | Substituted Pyridine nih.gov |

Mechanistic Research on Molecular and Biomolecular Interactions Non Clinical

Investigations into Enzyme Inhibition Mechanisms

Research into the enzymatic inhibition mechanisms of sulfonamide derivatives has revealed a range of interactions with various enzymes. While direct studies on 4-hydroxy-N-methylbenzenesulfonamide are limited in the reviewed literature, research on structurally similar benzenesulfonamide (B165840) compounds provides insights into potential mechanisms of action.

Lipoxygenases (LOXs) are key enzymes in the biosynthesis of leukotrienes and other lipid mediators of inflammation. The inhibition of these enzymes is a target for anti-inflammatory drug development. Studies on benzenesulfonamide-based scaffolds have demonstrated their potential as LOX inhibitors. For instance, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov These compounds exhibit nanomolar potency and high selectivity over other lipoxygenases and cyclooxygenases. nih.gov The mechanism of inhibition is attributed to their ability to interact with the enzyme's active site, thereby preventing the binding of the fatty acid substrate. nih.gov Although these findings are for related compounds, they suggest that the benzenesulfonamide moiety is a viable pharmacophore for LOX inhibition.

The glyoxalase system, particularly Glyoxalase I (Glx-I), plays a vital role in cellular detoxification by converting cytotoxic methylglyoxal (B44143) into non-toxic D-lactic acid. nih.govnih.gov The overexpression of Glx-I in tumor cells makes it a significant target for anticancer drug development. nih.govnih.gov Research has focused on developing inhibitors for this zinc-containing enzyme. nih.gov A series of 1,4-benzenesulfonamide derivatives have been designed and evaluated as Glx-I inhibitors. nih.gov These compounds, through an azo linkage, have shown potent inhibitory activity. Specifically, compounds like (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide displayed significant Glx-I inhibition with IC50 values in the micromolar and sub-micromolar range. nih.gov The proposed mechanism involves the sulfonamide moiety interacting with the zinc ion in the active site of Glx-I. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov The sulfonamide group is a classic zinc-binding group and is the cornerstone of most CA inhibitors. cnr.it Numerous studies have detailed the interaction of benzenesulfonamides with various CA isoforms. nih.govnih.govnih.gov These inhibitors typically function by the deprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site, mimicking the transition state of the native reaction. cnr.it Further interactions with active site residues, such as threonine and proline, contribute to the stabilization of the enzyme-inhibitor complex. cnr.it Derivatives of benzenesulfonamide have shown isoform-selective inhibition, which is a critical aspect of developing targeted therapies for conditions like glaucoma and certain cancers. unifi.it For instance, 4-guanidinobenzenesulfonamide (B8693046) derivatives have been explored as selective inhibitors of CA VII, which is implicated in neuropathic pain. unifi.it

Molecular Basis of Interactions with Specific Biological Targets (excluding human trials)

Molecular modeling techniques are instrumental in elucidating the binding modes of inhibitors to their biological targets. For sulfonamide-based inhibitors, docking studies have been crucial in understanding their interactions with enzymes at a molecular level.

In the context of Carbonic Anhydrase , molecular docking studies have repeatedly confirmed the critical role of the sulfonamide group in coordinating with the active site zinc ion. cnr.itnih.gov The aromatic ring of the benzenesulfonamide scaffold typically occupies a hydrophobic pocket within the active site, while substitutions on the ring can form additional hydrogen bonds and van der Waals interactions with surrounding amino acid residues, thereby influencing potency and isoform selectivity. nih.govresearchgate.net

For Glyoxalase I , docking studies of 1,4-benzenesulfonamide derivatives have illustrated how these molecules fit into the active site. nih.gov The sulfonamide group is predicted to interact with the catalytic zinc ion, while other parts of the molecule can form hydrogen bonds and hydrophobic interactions with residues in the active site, explaining the observed inhibitory activity. nih.gov

While specific molecular modeling studies for this compound with LOX and cholinesterases were not identified in the reviewed literature, the general principles of ligand-protein interactions suggest that the hydroxyl and methyl groups would influence the binding affinity and specificity through hydrogen bonding and hydrophobic interactions, respectively.

Antioxidant Activity Investigations (in vitro)

The antioxidant potential of phenolic compounds is a well-documented area of research, and derivatives of this compound are no exception. The presence of a hydroxyl group attached to the benzene (B151609) ring is a key structural feature that can confer antioxidant properties. This is because the phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions that can lead to cellular damage.

In vitro studies on various benzenesulfonamide derivatives containing phenolic moieties have demonstrated significant antioxidant activity. nih.gov The antioxidant capacity of these compounds is often attributed to their ability to scavenge reactive oxygen species (ROS). The efficiency of this antioxidant action is influenced by the number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents that can affect the stability of the resulting phenoxyl radical. nih.gov For instance, research on water-soluble alkyl phenols with a sulfonate group has shown that the antioxidant activity increases with the number of bulky tert-butyl groups at the ortho-position to the hydroxyl group. nih.gov

Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used in vitro method to evaluate the antioxidant capacity of chemical compounds. This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically. mdpi.comnih.gov

Several studies on sulfonamide derivatives have utilized the DPPH assay to quantify their radical scavenging capabilities. For example, novel sulfonamide derivatives of gallic acid have shown concentration-dependent increases in DPPH radical scavenging activity. mdpi.com Similarly, studies on other benzenesulfonamide derivatives have reported good antioxidant activity, with some compounds exhibiting IC50 values (the concentration required to scavenge 50% of DPPH radicals) comparable to standard antioxidants like vitamin C.

The radical scavenging activity of this compound can be directly attributed to its 4-hydroxy group. Upon donating a hydrogen atom to the DPPH radical, a stable phenoxyl radical is formed. The stability of this radical is crucial for the antioxidant efficiency and is influenced by the delocalization of the unpaired electron across the aromatic ring.

Below is an interactive data table summarizing the DPPH radical scavenging activity of some representative sulfonamide derivatives from the literature, illustrating the structure-activity relationship.

| Compound/Derivative | DPPH Scavenging Activity (IC50) | Reference Compound (IC50) |

| Benzenesulfonamide derivative 4e | 0.3586 mg/mL | Vitamin C (0.2090 mg/mL) |

| 3,4,5-Trihydroxybenzenesulfonamide (THBS) | >90% scavenging at 1000 µM | Gallic Acid (>90% scavenging at 1000 µM) |

| 2-Thiouracil-5-sulfonamide derivatives | 7.55 ± 1.70 µg/mL to 80.0 ± 0.70 µg/mL | Ascorbic Acid |

This table is for illustrative purposes and includes data for structurally related compounds to demonstrate the antioxidant potential of the sulfonamide scaffold with hydroxyl groups.

Photochemical and Photophysical Studies of this compound Derivatives

The photochemical and photophysical properties of a molecule dictate its behavior upon interaction with light and are fundamental to applications such as photoredox catalysis and the development of photosensitizers. The presence of both a phenolic hydroxyl group and a sulfonamide group within the this compound structure suggests the potential for interesting photophysical behavior.

The benzene ring, along with its substituents, acts as a chromophore, absorbing light in the ultraviolet region. The phenolic hydroxyl group, being an electron-donating group, and the sulfonamide group, which can have electron-withdrawing characteristics, can create a "push-pull" system. Such systems are known to influence the electronic transitions within the molecule, potentially leading to lower excitation energies and enhanced molar absorptivity. chemrxiv.org

Studies on the photocatalytic functionalization of sulfonamides have indicated that the sulfonamide moiety can be a precursor to sulfonyl radicals under photocatalytic conditions. nih.govacs.org This is often achieved through energy transfer from a photocatalyst to the sulfonamide derivative, leading to the generation of a reactive sulfonyl radical. nih.gov This reactivity can then be harnessed for various chemical transformations.

The photophysical properties, such as fluorescence and phosphorescence, of this compound derivatives would be influenced by the nature of the excited states. The presence of the phenolic group can lead to excited-state proton transfer (ESPT), a process where the proton of the hydroxyl group is transferred to a nearby acceptor in the excited state. This can result in dual fluorescence, with one emission band from the locally excited state and another from the proton-transferred tautomer.

Furthermore, the interaction of the sulfonamide group with its environment can also affect the photophysical properties. For instance, the formation of intermolecular hydrogen bonds can alter the energy of the excited states and influence the rates of radiative and non-radiative decay processes. While specific photophysical data for this compound is not extensively available, the known properties of related phenolic and sulfonamide-containing compounds provide a strong basis for predicting its photochemical behavior. nih.gov

Applications of 4 Hydroxy N Methylbenzenesulfonamide and Its Analogs As Chemical Probes and Research Reagents

Design and Synthesis of Fluorescent Probes

The benzenesulfonamide (B165840) moiety is a key component in the design of fluorescent probes, which are molecules that exhibit a change in their light-emitting properties upon interacting with a specific target. These probes are engineered to act as "on-off" switches, where their fluorescence is activated or quenched in the presence of an analyte.

For instance, fluorescent probes incorporating benzenesulfonate (B1194179) groups have been designed for the rapid and highly sensitive detection of proteins. One such probe remains non-fluorescent in solution but emits a strong fluorescent signal upon binding to proteins like bovine serum albumin, a phenomenon driven by intramolecular charge transfer. This allows for a simplified and faster protocol for staining proteins in electrophoretic gels compared to traditional methods like silver staining. orgsyn.org Another design strategy involves controlling the quenching efficiency between a dansyl group and a cyanopyranyl group; the probe's fluorescence is "off" in solution but turns "on" when the molecule binds to a protein, disrupting the quenching effect. sigmaaldrich.com

Analogs have also been developed as caged fluorophores for detecting metal ions. A notable example is a derivative designed for Zn2+ detection, where a benzenesulfonyl group "cages" the fluorescent part of the molecule. This cage is removed upon complexation with Zn2+, activating a strong fluorescent signal. chemicalbook.com This design enhances the probe's sensitivity and cell-membrane permeability. chemicalbook.com

Ratiometric fluorescent probes offer a significant advantage over probes that rely on a single intensity signal. By measuring the ratio of fluorescence intensity at two different wavelengths, ratiometric probes provide a built-in self-calibration that corrects for variables like probe concentration and excitation source fluctuations. researchgate.net This leads to more accurate and reliable analyte detection. researchgate.netnih.gov

A prime example of this approach is a molecularly imprinted ratiometric fluorescent probe developed for the visual detection of methyl methanesulfonate (B1217627) (MMS), a genotoxic impurity. nsf.gov In this system, which utilizes a europium-based metal-organic framework (Eu-MOF), the presence of MMS enhances the blue fluorescence of the probe while affecting a reference signal. nsf.gov This allows for quantitative detection by measuring the ratio of the two emission intensities. nsf.gov

Table 1: Performance of a Ratiometric Fluorescent Probe for Methyl Methanesulfonate (MMS) Detection

| Parameter | Value | Source |

| Analyte | Methyl Methanesulfonate (MMS) | nsf.gov |

| Fluorescence Ratio | I453/I588 | nsf.gov |

| Linear Range | 1.0–100.0 μM | nsf.gov |

| Detection Limit | 87.5 nM | nsf.gov |

A major goal in chemical biology is to deliver probes and drugs to specific locations within a cell to study or influence processes in that precise environment. nih.gov This subcellular targeting minimizes off-target effects and improves the efficacy of the research tool. nih.gov The design of such targeted systems often involves modifying the probe to navigate biological barriers and recognize specific organelle markers. nih.gov

Benzenesulfonamide analogs have been engineered for improved cellular uptake, a critical first step for subcellular targeting. For example, the design of a Zn2+ fluorophore and its benzenesulfonyl-caged derivative was optimized to create a version with more efficient cell-membrane permeability. chemicalbook.com This property is essential for the practical detection of analytes within living cells. chemicalbook.com Further modifications, such as incorporating a benzenesulfonamide moiety into a near-infrared (NIR-II) fluorescent dye, can target specific proteins like carbonic anhydrase IX, which is overexpressed on the surface of certain tumor cells. rsc.org This dual-targeting capability allows the probe to first accumulate at the cell type of interest and then localize to a specific cellular component. rsc.org

Use in Chemical Biology for Pathway Elucidation

The ability of 4-hydroxy-N-methylbenzenesulfonamide and its analogs to bind selectively to biological molecules makes them invaluable tools for elucidating biological pathways. By tracking the presence and concentration of key molecules like proteins and metal ions, researchers can unravel complex molecular mechanisms.

The sulfonamide moiety is a well-known inhibitor of carbonic anhydrases, a family of enzymes involved in numerous physiological processes. sigmaaldrich.comchemicalbook.com Probes and inhibitors based on the benzenesulfonamide scaffold are widely used to study the function and activity of these enzymes. sigmaaldrich.comrsc.org Furthermore, this compound itself has been used as a chemical fragment in the development of PROTACs (proteolysis-targeting chimeras). nih.gov In one study, it formed part of a linker system for a PROTAC designed to induce the degradation of specific proteins, providing a powerful method to study the function of those proteins by observing the effects of their removal. nih.gov

As tools for investigating molecular mechanisms, these compounds offer high specificity and sensitivity. Fluorescent probes based on benzenesulfonamide analogs that detect proteins enable researchers to visualize protein localization and quantify their expression levels with high throughput, which is fundamental to understanding protein function and interaction networks. orgsyn.org

The development of a benzenesulfonamide-based inhibitor for the influenza hemagglutinin (HA) protein provides a clear example of its use in mechanistic studies. nih.gov By binding to HA, the compound stabilizes the protein's pre-fusion structure, thereby inhibiting the virus's ability to fuse with the host cell membrane. nih.gov This provides direct insight into the molecular mechanism of viral entry and a potential strategy for therapeutic intervention. nih.gov

Applications as Synthetic Intermediates in Advanced Organic Synthesis

Beyond their use as biological probes, benzenesulfonamide derivatives are important intermediates in organic synthesis. They serve as versatile building blocks for constructing more complex molecules due to their stability and well-defined reactivity. chemicalbook.com

A key application is in the synthesis of α-amino esters. An analog, 4-Methyl-N-(phenylmethyl)benzenesulfonamide, serves as a crucial starting material in a one-pot process that provides an operationally simple and chemoselective alternative to traditional transamination and reductive amination strategies. orgsyn.org This method takes advantage of readily available α-keto esters to construct the α-C-N bond efficiently. orgsyn.org The benzenesulfonamide group acts as a protecting group and an activating group during the reaction sequence. orgsyn.orgnsf.gov

Table 2: Example of 4-Methyl-N-(phenylmethyl)benzenesulfonamide as a Synthetic Intermediate

| Starting Material | Reagent | Product | Application | Source |

| 4-Methyl-N-(phenylmethyl)benzenesulfonamide | Methyl benzoylformate, Tris(dimethylamino)phosphine | Methyl 2-(N-benzyl-4-methylphenylsulfonamido)-2-phenylacetate | Synthesis of α-amino ester derivatives | orgsyn.org |

Emerging Research Directions and Unexplored Avenues

Development of Novel Cascade Reactions for Synthesis

The synthesis of sulfonamides, a critical class of compounds, is evolving beyond traditional methods. chemeo.com Historically, the classic approach involves the reaction of sulfonyl chlorides with an amine, often requiring a base to neutralize the generated HCl. chemeo.com However, research is now moving towards more efficient and elegant synthetic routes, such as cascade reactions, which allow for the formation of multiple chemical bonds in a single sequence.

Recent breakthroughs include the development of novel, transition-metal-free photocatalytic strategies for the modular synthesis of arylsulfonamides. rsc.org One such method facilitates an efficient three-component cascade coupling of abundant, biomass-derived aryl triflates, SO₂ surrogates like potassium metabisulfite (B1197395) (K₂S₂O₅), and a wide array of amines. rsc.org This approach is significant as it overcomes previous limitations in generating aryl radicals from phenolic precursors under mild conditions. rsc.org Another innovative cascade synthesis has been developed for N-(2-polychloroethyl)sulfonamides, which proceeds through chloroaziridine intermediates to form a variety of cyclic or open-chain sulfonamide derivatives. nih.gov This reaction cascade involves cyclization, recyclization, and isomerization, with the final structure dependent on the starting materials. nih.gov These advanced synthetic strategies represent a significant step forward, offering more sustainable and versatile pathways to complex sulfonamide scaffolds.

Advanced Spectroscopic Techniques for Dynamic Studies

To understand the complex behaviors of molecules like 4-hydroxy-N-methylbenzenesulfonamide, researchers are employing advanced spectroscopic techniques that go beyond simple structural confirmation. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has proven invaluable for studying conformational changes and restricted rotations within sulfonamide derivatives.

For instance, a dynamic NMR effect has been observed in the ¹H NMR spectra of certain functionalized sulfonamide phosphonate (B1237965) diesters, indicating restricted rotation around the C-N single bond. tandfonline.comtandfonline.com By analyzing variable-temperature (VT) NMR spectra, researchers can determine the coalescence temperature and calculate the free energy of activation for the rotational process. tandfonline.comtandfonline.com In one study, the coalescence temperature was found to be 352.5 K, corresponding to a free energy of activation (ΔG#) of 75.6 ± 2 kJ/mol. tandfonline.comtandfonline.com This provides critical data on the molecule's conformational stability and dynamics in solution. researchgate.net Furthermore, rotational spectroscopy, combined with quantum chemical calculations, has been used to investigate the shapes of benzenesulfonamides, revealing that the amino group of the sulfonamide typically lies perpendicular to the benzene (B151609) plane. unibo.it

Table 1: Spectroscopic Data for Dynamic Studies of Sulfonamide Derivatives| Technique | Parameter Measured | Example Finding | Reference |

|---|---|---|---|

| Dynamic ¹H NMR | Rotational Energy Barrier (C-N bond) | ΔG# = 75.6 ± 2 kJ/mol | tandfonline.com, tandfonline.com |

| Dynamic ¹H NMR | Coalescence Temperature (Tc) | 352.5 K | tandfonline.com, tandfonline.com |

| Rotational Spectroscopy | Molecular Conformation | Amino group is perpendicular to the benzene plane. | unibo.it |

| ¹³C NMR | Chemical Shifts (Aromatic Carbons) | Signals observed in the region of 111.83–160.11 ppm. | rsc.org |

| FTIR | Stretching Vibrations (SO₂) | Asymmetric: 1320–1310 cm⁻¹; Symmetric: 1155–1143 cm⁻¹. | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

Table 2: Applications of AI/ML in Predictive Modeling for Sulfonamide Research| AI/ML Application | Objective | Key Benefit | Reference |

|---|---|---|---|

| Virtual Screening | Identify potential drug candidates from large libraries. | Accelerates hit-to-lead optimization. | nih.gov |